molecular formula C17H14N2O5 B15091838 Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate

Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate

Cat. No.: B15091838
M. Wt: 326.30 g/mol
InChI Key: AVNYOSZMFNMQQA-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their diverse chemical properties and applications. This compound is characterized by the presence of a cyano group, a nitro group, and a methoxyphenyl group, which contribute to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions may include:

    Temperature: Typically around 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol or other suitable organic solvents

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

    Amino derivatives: Formed by the reduction of the nitro group

    Amine derivatives: Formed by the reduction of the cyano group

    Substituted esters: Formed by nucleophilic substitution of the methoxy group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate depends on its specific interactions with molecular targets. The presence of functional groups like cyano, nitro, and methoxyphenyl can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-cyano-4-nitrophenyl)acetate
  • Methyl 2-(2-methoxyphenyl)acetate
  • Methyl 2-(3-nitrophenyl)-2-(2-methoxyphenyl)acetate

Uniqueness

Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both cyano and nitro groups can enhance its potential for diverse chemical transformations and applications.

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate

InChI

InChI=1S/C17H14N2O5/c1-23-15-6-4-3-5-13(15)16(17(20)24-2)11-7-8-14(19(21)22)12(9-11)10-18/h3-9,16H,1-2H3

InChI Key

AVNYOSZMFNMQQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=CC(=C(C=C2)[N+](=O)[O-])C#N)C(=O)OC

Origin of Product

United States

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